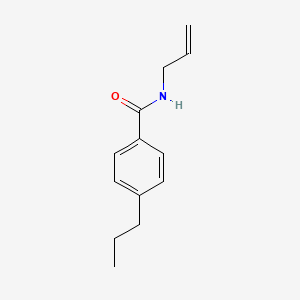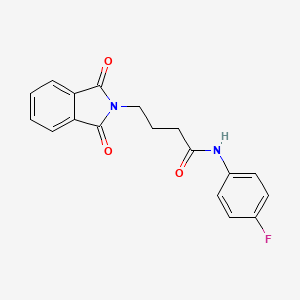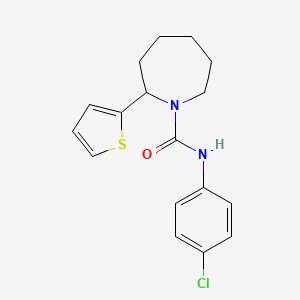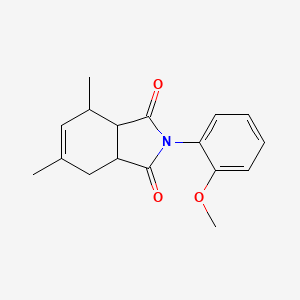![molecular formula C16H12Cl2N2O7S B4975423 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B4975423.png)
4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{Acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-{Acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and as a fluorescent probe. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied as an inhibitor of histone deacetylase, an enzyme that plays a role in gene expression. Additionally, this compound has been used as a fluorescent probe for the detection of nitric oxide in cells.
Mecanismo De Acción
The mechanism of action of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate varies depending on its application. In cancer research, this compound induces apoptosis by activating the caspase pathway. As an inhibitor of histone deacetylase, it prevents the removal of acetyl groups from histones, leading to changes in gene expression. As a fluorescent probe for nitric oxide, it reacts with the compound to produce a fluorescent product that can be detected.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In cancer research, this compound has been shown to induce apoptosis in cancer cells, leading to cell death. As an inhibitor of histone deacetylase, it can lead to changes in gene expression. As a fluorescent probe for nitric oxide, it can be used to detect the presence of nitric oxide in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate in lab experiments include its potential applications in cancer research, enzyme inhibition, and as a fluorescent probe. It is also relatively easy to synthesize and purify. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate. One direction is to further study its potential applications in cancer research, including its effectiveness in combination with other cancer treatments. Another direction is to investigate its potential as an inhibitor of other enzymes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and modifications to the compound could lead to improved applications and potential uses.
Métodos De Síntesis
The synthesis of 4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate involves the reaction of 2,6-dichlorophenol with acetic anhydride, followed by the addition of 3-nitrobenzenesulfonyl chloride and triethylamine. The resulting compound is then purified through recrystallization.
Propiedades
IUPAC Name |
[4-[acetyl-(3-nitrophenyl)sulfonylamino]-2,6-dichlorophenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O7S/c1-9(21)19(12-7-14(17)16(15(18)8-12)27-10(2)22)28(25,26)13-5-3-4-11(6-13)20(23)24/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQWFZWSOXSGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=C(C(=C1)Cl)OC(=O)C)Cl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-benzoyl-11-(5-bromo-2-thienyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975355.png)



![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4975393.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4975399.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4975400.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)

